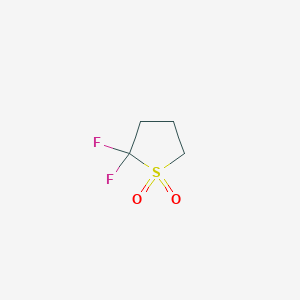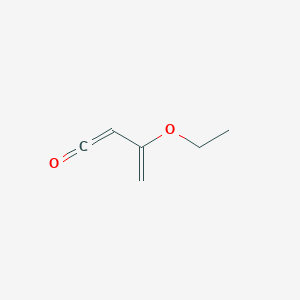![molecular formula C16H27NO B14257468 2-methoxy-N-[(3S)-nonan-3-yl]aniline CAS No. 378759-86-5](/img/structure/B14257468.png)
2-methoxy-N-[(3S)-nonan-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-[(3S)-nonan-3-yl]aniline is an organic compound with the molecular formula C16H27NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3S-nonan-3-yl group, and a methoxy group is attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of 2-methoxy-N-[(3S)-nonan-3-yl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with (3S)-nonan-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
2-Methoxy-N-[(3S)-nonan-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-[(3S)-nonan-3-yl]aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of dyes, polymers, and other specialty chemicals. .
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(3S)-nonan-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the nonan-3-yl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-N-[(3S)-nonan-3-yl]aniline can be compared with other similar compounds, such as:
2-Methoxy-N-methylaniline: This compound has a methyl group instead of the nonan-3-yl group. It is less bulky and may have different reactivity and applications.
2-Methoxy-N-ethyl-aniline:
2-Methoxy-N-phenyl-aniline: The phenyl group introduces aromatic interactions, which can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
378759-86-5 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
2-methoxy-N-[(3S)-nonan-3-yl]aniline |
InChI |
InChI=1S/C16H27NO/c1-4-6-7-8-11-14(5-2)17-15-12-9-10-13-16(15)18-3/h9-10,12-14,17H,4-8,11H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
ZNXQEKXOYXPXQJ-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCC[C@H](CC)NC1=CC=CC=C1OC |
Kanonische SMILES |
CCCCCCC(CC)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


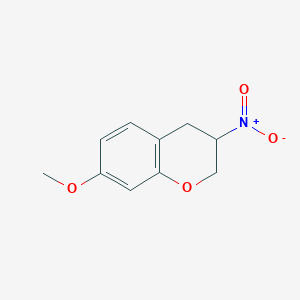
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
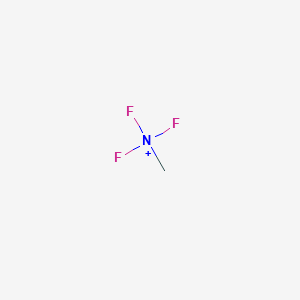
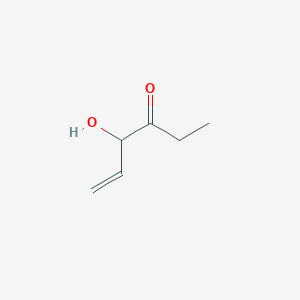
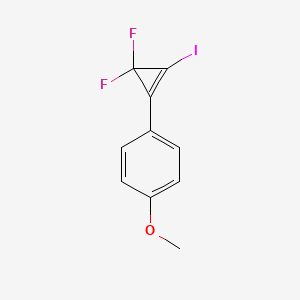
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
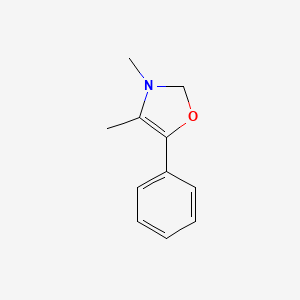
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
